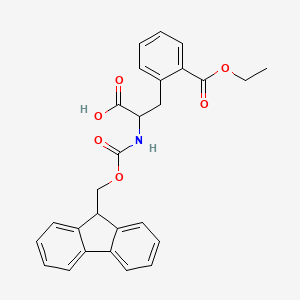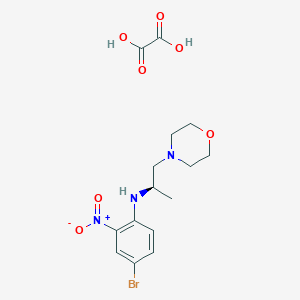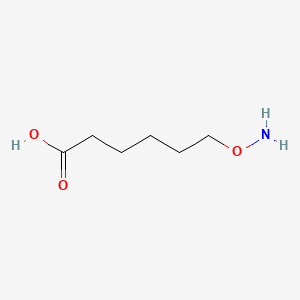
6-(Aminooxy)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Aminooxy)hexanoic acid is a chemical compound with the molecular formula C6H13NO3. It is an important intermediate in various chemical syntheses and has applications in multiple scientific fields. This compound is characterized by the presence of an aminooxy group (-ONH2) attached to a hexanoic acid chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-(Aminooxy)hexanoic acid can be synthesized through several methods. One common approach involves the reaction of hexanoic acid with hydroxylamine under acidic conditions to form the aminooxy group. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalytic processes. These methods utilize enzymes to catalyze the formation of the aminooxy group, offering a more environmentally friendly and efficient production route .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Aminooxy)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form oxime derivatives.
Reduction: Reduction reactions can convert the aminooxy group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and alkoxides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
6-(Aminooxy)hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound serves as a linker in the synthesis of biologically active molecules, such as peptides and proteins.
Medicine: It is utilized in the development of drugs and therapeutic agents, particularly in the field of antifibrinolytic agents.
Industry: The compound is employed in the production of nylon and other synthetic fibers
Mécanisme D'action
The mechanism of action of 6-(Aminooxy)hexanoic acid involves its interaction with specific molecular targets. The aminooxy group can form stable bonds with various functional groups, allowing it to act as an inhibitor or activator in biochemical pathways. For example, it can inhibit enzymes like plasmin, which is involved in fibrinolysis, by binding to the active site and preventing substrate access .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Aminohexanoic acid:
Hexanoic acid: A simpler compound without the aminooxy or amino groups.
Caprolactam: A cyclic amide derived from 6-aminohexanoic acid, used in the production of nylon-6
Uniqueness
6-(Aminooxy)hexanoic acid is unique due to the presence of the aminooxy group, which imparts distinct chemical reactivity and biological activity. This functional group allows the compound to participate in a broader range of chemical reactions and enhances its utility in various applications compared to its analogs .
Propriétés
Formule moléculaire |
C6H13NO3 |
|---|---|
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
6-aminooxyhexanoic acid |
InChI |
InChI=1S/C6H13NO3/c7-10-5-3-1-2-4-6(8)9/h1-5,7H2,(H,8,9) |
Clé InChI |
JCAJRGMRJKDWLS-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=O)O)CCON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




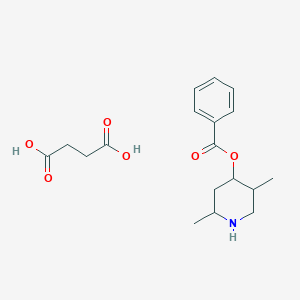

![7-(Ethylsulfonyl)-4,7-diazaspiro[2.5]octane](/img/structure/B13348361.png)
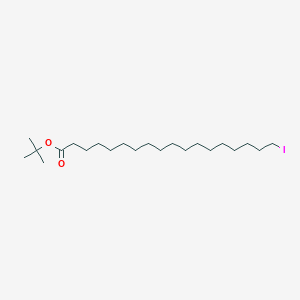

![(5-Benzyl-2-methylhexahydrofuro[3,2-c]pyridin-3a(4H)-yl)methanamine](/img/structure/B13348385.png)
![N-(1-cyanocyclohexyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B13348387.png)
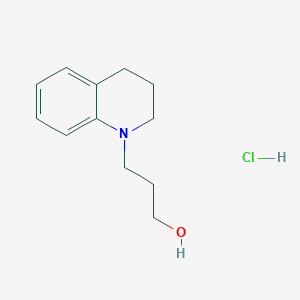
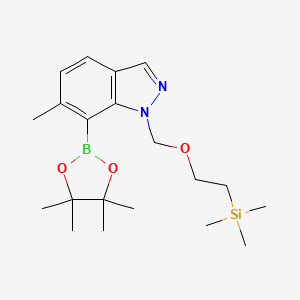
![(1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene](/img/structure/B13348413.png)
